REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[C:8]1[C:13]([C:14]([O-])=[O:15])=[C:12](C)[C:11]([C:18]([O-])=[O:19])=[C:10](C)[C:9]=1[C:22]([O-])=[O:23].O.[OH-].[Na+]>C1COCC1>[OH:15][CH2:14][C:13]1[CH:12]=[C:11]([CH2:18][OH:19])[CH:10]=[C:9]([CH2:22][OH:23])[CH:8]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
49.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1C(=O)[O-])C)C(=O)[O-])C)C(=O)[O-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting gray suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-liter, round-bottom flask equipped with an overhead stirrer, an addition funnel and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux (3 hours)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for additional 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an external ice-water bath
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at ambient temperature for 14 hours
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless oil which
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=CC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |